3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide
Beschreibung
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2,2-difluoroethyl substituent at the pyrazole ring’s nitrogen and a propyl group attached to the carboxamide moiety. Its structure combines fluorine atoms, known to enhance metabolic stability and bioavailability, with a pyrazole core that is often leveraged in medicinal chemistry for its hydrogen-bonding capabilities and conformational rigidity .
Eigenschaften
Molekularformel |
C9H14F2N4O |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
3-amino-1-(2,2-difluoroethyl)-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14F2N4O/c1-2-3-13-9(16)6-4-15(5-7(10)11)14-8(6)12/h4,7H,2-3,5H2,1H3,(H2,12,14)(H,13,16) |
InChI-Schlüssel |
VECVHASVJSCPSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CN(N=C1N)CC(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The most widely documented method, derived from agrochemical patent literature, involves reacting a pyrazole-4-carboxylate ester with propylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). The general pathway proceeds as follows:
Key conditions :
-
Solvents : Toluene, tetrahydrofuran (THF), or chlorobenzene.
-
Temperature : 80–120°C, with reflux employed for higher yields.
-
Catalyst loading : 5–10 mol% relative to the ester.
This method achieves yields exceeding 85% under optimized conditions, with the Lewis acid facilitating nucleophilic attack by deprotonating the amine and activating the ester carbonyl.
Synthesis of the Pyrazole Ester Precursor
The ester precursor is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:
-
Hydrazine derivative : 2,2-difluoroethylhydrazine.
-
β-ketoester : Ethyl 3-aminocrotonate.
The reaction proceeds under acidic conditions (HCl, H₂SO₄) at 60–80°C, yielding the pyrazole ring with the requisite substituents.
Cyclocondensation Approaches
Multicomponent Pyrazole Formation
An alternative route constructs the pyrazole core in situ using a one-pot cyclocondensation strategy. A representative protocol involves:
-
Reactants : Difluoroethyl hydrazine, cyanoacetamide, and propionaldehyde.
-
Conditions : Acidic catalysis (acetic acid) at 100°C for 12 hours.
This method bypasses the need for pre-functionalized esters but faces challenges in regioselectivity, often requiring chromatographic purification to isolate the desired isomer.
Post-Cyclization Functionalization
After pyrazole ring formation, the 3-amino and 1-difluoroethyl groups are introduced sequentially:
-
Nitration/Reduction : The 3-position is nitrated (HNO₃/H₂SO₄) and reduced (H₂/Pd-C) to an amine.
-
Alkylation : The 1-position is alkylated with 2,2-difluoroethyl bromide under basic conditions (K₂CO₃, DMF).
This stepwise approach offers flexibility but involves hazardous reagents and lower overall yields (~60%).
Carboxamide Formation via Coupling Reactions
Acyl Chloride Intermediate
The carboxylic acid derivative (obtained by ester hydrolysis) is converted to an acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with propylamine:
Advantages : High purity (>95%) after crystallization.
Disadvantages : Requires handling corrosive reagents and anhydrous conditions.
Comparative Analysis of Methods
The Lewis acid-catalyzed amidation method stands out for its efficiency and scalability, making it the preferred industrial route. Laboratory-scale syntheses favor cyclocondensation for its simplicity, despite lower yields.
Optimization and Environmental Considerations
Solvent Selection
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on substituent variations at the pyrazole ring or carboxamide group. Below is a comparative analysis with key examples:
Key Comparative Insights
- Fluorination Effects: The 2,2-difluoroethyl group, common to all listed compounds, enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated ethyl chains .
- Structural Complexity and Target Binding : Example 53’s chromen-4-one and fluorophenyl substituents (MW 589.1) suggest a design for high-affinity kinase or protease inhibition, contrasting with the simpler pyrazole-carboxamide derivatives .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows Suzuki coupling or nucleophilic substitution routes, similar to Example 53’s protocol . However, scalability data are absent in the provided evidence.
- Biological Data Gaps: No direct pharmacological data (e.g., IC50, bioavailability) are available for the target compound or its analogues in the cited sources.
- Thermal Stability : Example 53’s melting point (175–178°C) suggests higher crystalline stability compared to simpler carboxamides, which may correlate with improved formulation properties .
Biologische Aktivität
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a difluoroethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 256.32 g/mol
- Structural Features : The compound features an amino group, a difluoroethyl group, and a carboxamide group, which contribute to its chemical reactivity and biological properties.
Biological Activities
Research indicates that 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide exhibits several biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects. Studies on pyrazole derivatives suggest that modifications in the structure can enhance their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Analgesic Effects : Some derivatives of pyrazole have shown promising analgesic properties in animal models. For instance, compounds with similar structural motifs were tested against carrageenan-induced edema models, indicating a potential for pain relief .
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of specific functional groups in 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide may enhance its effectiveness against pathogens like E. coli and S. aureus .
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that target cyclooxygenases (COX) and monoamine oxidases (MAO) .
- Receptor Modulation : The compound could also modulate receptor activity, potentially affecting neurotransmitter systems or inflammatory mediators.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide, and how are reaction conditions (solvent, temperature, catalyst) validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For analogous pyrazole derivatives, trifluoroethyl or fluoroethyl groups are introduced via nucleophilic substitution or coupling reactions using reagents like 2,2-difluoroethyl halides. Solvent selection (e.g., DMSO or acetonitrile) and temperature optimization (50–120°C) are critical for yield and purity . Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to validate purity (>95%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves substituent positions on the pyrazole ring. X-ray crystallography confirms stereochemistry and hydrogen bonding patterns. Mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₄F₂N₄O), while FT-IR identifies functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies are used to investigate the compound’s biological activity (e.g., enzyme inhibition or anticancer effects), and how are contradictory data resolved?
- Methodological Answer : In vitro assays (e.g., kinase inhibition or cytotoxicity screens) are conducted with dose-response curves (IC₅₀ values). For data contradictions (e.g., variable activity across cell lines), researchers validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Controls include structurally similar analogs (e.g., trifluoroethyl variants) to isolate substituent effects .
Q. How do substituents (difluoroethyl vs. trifluoroethyl) impact solubility and metabolic stability, and what experimental models address these challenges?
- Methodological Answer : LogP measurements and shake-flask solubility tests compare hydrophobicity. Metabolic stability is assessed using liver microsome assays (human/rat). For poor solubility, prodrug strategies (e.g., esterification of the carboxamide) or co-solvent systems (PEG-400/Cremophor EL) are tested .
Q. What reaction mechanisms govern the compound’s interaction with electrophilic/nucleophilic agents, and how are intermediates characterized?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways (e.g., amide bond hydrolysis or fluorine displacement). Transient intermediates are trapped using low-temperature NMR (-40°C) or analyzed via LC-MS. Kinetic isotope effects (KIEs) clarify rate-determining steps .
Q. How are toxicity profiles evaluated in preclinical models, and what biomarkers are monitored?
- Methodological Answer : Acute toxicity is tested in rodent models (OECD 423 guidelines), with histopathology and serum biomarkers (ALT, AST, creatinine). Genotoxicity is assessed via Ames test or Comet assay. For neurotoxicity, acetylcholinesterase activity and glial fibrillary acidic protein (GFAP) levels are tracked .
Data Analysis & Experimental Design
Q. How do researchers resolve contradictions in SAR studies between computational predictions and experimental bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (50–100 ns) validate binding poses. Discrepancies arise from solvent effects or protein flexibility; free-energy perturbation (FEP) calculations refine affinity predictions. Experimental validation uses mutagenesis (e.g., alanine scanning) of key residues .
Q. What computational tools are used to design derivatives with improved target selectivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., CoMFA/CoMSIA) prioritize substituents. Machine learning (Random Forest, SVM) predicts ADMET profiles. Selectivity is optimized via scaffold hopping or introducing steric hindrance groups (e.g., bulky N-propyl vs. methyl) .
Tables of Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 272.25 g/mol | |
| LogP | Shake-flask (pH 7.4) | 1.8–2.3 | |
| IC₅₀ (Kinase X) | In vitro enzymatic assay | 0.45 ± 0.12 μM | |
| Metabolic Stability | Human liver microsomes | t₁/₂ = 32 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
